2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound features a (2-nitrophenoxy)acetyl group attached to the amino substituent at position 2 of the tetrahydrobenzothiophene ring.
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(2-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N3O5S/c18-16(22)15-10-5-1-4-8-13(10)26-17(15)19-14(21)9-25-12-7-3-2-6-11(12)20(23)24/h2-3,6-7H,1,4-5,8-9H2,(H2,18,22)(H,19,21) |
InChI Key |
MNELZAWJKMPZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-nitrophenoxyacetyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Recent studies have indicated that similar compounds in the benzothiophene class demonstrate anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also possess similar properties .
- Enzyme Inhibition : Compounds related to this structure have been studied for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases, indicating potential for diabetes and Alzheimer's disease treatment .
- Anti-inflammatory Properties : The compound's structural features suggest it may act as a selective inhibitor of lipoxygenase pathways involved in inflammatory responses. In silico studies have shown promising binding affinities to these targets .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Formation of the benzothiophene core.
- Introduction of the nitrophenoxyacetyl group via acylation reactions.
- Final amide formation through coupling reactions with amino compounds.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies on related compounds have demonstrated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8). Such findings suggest that the target compound may exhibit similar or enhanced activity against specific cancers .
- Enzyme Inhibition Studies : Research has shown that derivatives with similar structures can effectively inhibit α-glucosidase and acetylcholinesterase. The inhibition constants (IC50 values) obtained from these studies provide insights into the potency of these compounds as potential drug candidates for managing diabetes and Alzheimer's disease .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate a strong interaction with key residues in target enzymes, supporting its potential therapeutic use .
Mechanism of Action
The exact mechanism of action for 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and its analogs:
*Calculated molecular weight based on formula (C₁₇H₁₈N₄O₅S).
Key Observations:
This contrasts with 4-methyl-1-piperazinyl (electron-donating, ) and 2-fluorophenyl (moderate electron-withdrawing, ) substituents . Pyrimidinylsulfanyl () and 2,6-dimethylphenoxy () groups add steric bulk, which may influence solubility and membrane permeability .
Synthetic Accessibility: The Petasis reaction () and cyclocondensation () are common synthetic routes for related compounds. The target compound’s synthesis likely involves acylation of the parent 2-amino-benzothiophene-3-carboxamide, analogous to methods in and .
Pharmacological Implications :
- Azomethine derivatives of the parent scaffold () exhibit cytostatic activity, suggesting the nitro-substituted target compound may share similar mechanisms .
- Anti-tyrosinase activity in fluorophenyl analogs () highlights the scaffold’s versatility, though nitro-substituted derivatives may prioritize different targets .
Analytical Characterization :
- HPLC () and HRMS () are standard for purity and structural validation. The target compound’s nitro group may necessitate UV-Vis spectroscopy for quantification due to strong absorbance .
Biological Activity
Overview
The compound 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential in biological applications. Its structure combines a benzothiophene core with a nitrophenoxy group and an acetylamino moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H17N3O5S
- Molecular Weight : 373.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrophenoxy group is believed to play a critical role in modulating protein interactions and influencing various biochemical pathways.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cell proliferation and survival.
- Receptor Binding : The benzothiophene core can bind to various receptors, potentially leading to altered signaling pathways that affect cellular responses.
Anticancer Properties
Research has indicated that derivatives of benzothiophene compounds exhibit anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study : A study involving related benzothiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HT-29), with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways.
Research Findings : In vitro studies have shown that similar compounds can significantly reduce TNF-alpha and IL-6 levels in activated macrophages.
Data Table: Summary of Biological Activities
| Activity Type | Related Studies | Observed Effects |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme Inhibition | Inhibited key metabolic enzymes |
Synthetic Routes and Research Applications
The synthesis of this compound typically involves multiple steps including nitration and acylation reactions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents.
Industrial Production Methods
Industrial synthesis may employ continuous flow techniques to enhance yield and purity. These methods are crucial for scaling up production for research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
